Ethyltributylphosphonium diethylphosphate
Overview
Description
Ethyltributylphosphonium diethylphosphate is a chemical compound with the molecular formula C18H42O4P2 . It has an average mass of 384.471 Da and a monoisotopic mass of 384.255829 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phosphonium cation and a diethyl phosphate anion . The phosphonium cation is formed by the bonding of an ethyl group and three butyl groups to a phosphorus atom . The diethyl phosphate anion is formed by the bonding of two ethyl groups to a phosphate group .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 384.5 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 14 rotatable bonds . The exact mass is 384.25583381 g/mol and the monoisotopic mass is 384.25583381 g/mol .
Scientific Research Applications
1. Impact on Bone Diseases and Calcium Metabolism
Ethyltributylphosphonium diethylphosphate is related to bisphosphonates, which are known for their profound effects on calcium metabolism and are used in treating bone diseases associated with excessive resorption. These conditions include Paget disease of bone, myeloma, bone metastases, and osteoporosis. Bisphosphonates operate by selectively adsorbing to mineral surfaces in bone and interfering with various biochemical processes within bone-resorbing osteoclasts (Russell, 2007).
2. Antifungal and Antioxidant Properties
A novel category of phosphate-phosphonate compounds, including those similar to this compound, has exhibited strong antifungal effects and interesting antioxidant capacities. These compounds, due to their properties, are potential candidates as original organophosphorus pesticides (Aissa et al., 2021).
3. Solubilization of Cellulose
Alkylimidazolium salts containing compounds similar to this compound have shown the potential to solubilize cellulose under mild conditions. This property is particularly important in the field of green chemistry, offering environmentally friendly solutions for processing cellulose (Fukaya et al., 2008).
4. Therapeutic Applications
Bisphosphonates, which are structurally related to this compound, are established treatments for various diseases of excessive bone resorption, including osteoporosis, Paget's disease, bone metastases, and heterotopic ossification (Heymann, 2010).
Mechanism of Action
Mode of Action
Bisphosphonates, including Ethyltributylphosphonium diethylphosphate, operate by selectively adsorbing to mineral surfaces in bone and interfering with various biochemical processes within bone-resorbing osteoclasts. They inhibit osteoclastic bone resorption via a mechanism that differs from that of other antiresorptive agents . Bisphosphonates attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of osteoclast activity, decreasing osteoclast progenitor development and recruitment, and promoting osteoclast apoptosis . In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts .
Pharmacokinetics
The pharmacokinetics of this compound, like other bisphosphonates, involves its selective adsorption to mineral surfaces in bone. This property allows it to interfere with various biochemical processes within bone-resorbing osteoclasts . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of osteoclast activity and promotion of osteoclast apoptosis . This leads to a decrease in bone resorption, which is beneficial in the treatment of diseases associated with excessive bone resorption.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH level of the environment, as bisphosphonates are known to attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . .
Properties
IUPAC Name |
diethyl phosphate;tributyl(ethyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.C4H11O4P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-3-7-9(5,6)8-4-2/h5-14H2,1-4H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCTYOLAEUHRGG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CC)(CCCC)CCCC.CCOP(=O)([O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049244 | |
Record name | Ethyltributylphosphonium diethylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-94-7 | |
Record name | Phosphonium, tributylethyl-, diethyl phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20445-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, tributylethyl-, diethyl phosphate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltributylphosphonium diethylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(ethyl)phosphonium diethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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